2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one
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Overview
Description
The compound with the identifier “2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides. The most common methods for preparing these complexes involve dissolving the compound in a suitable solvent and mixing it with cyclodextrins under controlled conditions . The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of advanced analytical techniques to monitor the reaction progress and purity of the product is essential for maintaining quality control .
Chemical Reactions Analysis
Types of Reactions
2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it has been studied for its potential therapeutic applications, including its role in drug development and disease treatment. In medicine, this compound has shown promise in treating specific conditions due to its unique chemical properties. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one can be compared with other similar compounds, such as 2,6-diamino-1,7-dihydro-8H-imidazo[4,5-g]quinazolin-8-one . These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to form inclusion complexes with cyclodextrins, undergo diverse chemical reactions, and interact with specific molecular targets distinguishes it from other similar compounds .
Properties
IUPAC Name |
2,6-diamino-1,5-dihydroimidazo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c10-8-13-5-1-3-4(2-6(5)14-8)12-9(11)15-7(3)16/h1-2H,(H3,10,13,14)(H3,11,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFECBOHPSURSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC(=N3)N)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC3=C1NC(=N3)N)NC(=NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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